molecular formula C9H10N2 B1281396 2-Amino-4,6-dimethylbenzonitrile CAS No. 35490-77-8

2-Amino-4,6-dimethylbenzonitrile

Cat. No. B1281396
CAS RN: 35490-77-8
M. Wt: 146.19 g/mol
InChI Key: UMSQQTROMHEPSS-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylbenzonitrile is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 . It is a solid substance and its InChI code is 1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethylbenzonitrile is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 314.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-Amino-4,6-dimethylbenzonitrile has a molecular weight of 146.19 . It is a solid substance with a density of 1.1±0.1 g/cm3 . It has a boiling point of 314.0±30.0 °C at 760 mmHg and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

2-Amino-4,6-dimethylbenzonitrile is used in organic synthesis . It can be used as a precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds . For example, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations .

Aromatic Nucleophilic Substitution Reactions

This compound is involved in aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Synthesis of Pyrimidine-Based Compound Precursors

2-Amino-4,6-dimethylbenzonitrile allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This method is particularly useful in the synthesis of pyrimidine-based compounds .

Synthesis of 2-Amino-4-(Indolin-1-yl)-6-Alkoxypyrimidine-5-Carbaldehydes

This compound is used in the synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes . The reaction mixture is stirred at room temperature for 1 hour .

Synthesis of 2-Amino-4,6-Dimethylprimidinium Trifluoroacetate

2-Amino-4,6-dimethylbenzonitrile is used in the synthesis of 2-amino-4,6-dimethylprimidinium trifluoroacetate . This material is synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine and trifluoroacetic acid in a 1:1 molar ratio using methanol as a solvent .

Safety and Hazards

The safety information for 2-Amino-4,6-dimethylbenzonitrile indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively.

properties

IUPAC Name

2-amino-4,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSQQTROMHEPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498733
Record name 2-Amino-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethylbenzonitrile

CAS RN

35490-77-8
Record name 2-Amino-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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